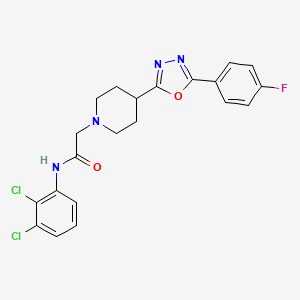

N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2FN4O2/c22-16-2-1-3-17(19(16)23)25-18(29)12-28-10-8-14(9-11-28)21-27-26-20(30-21)13-4-6-15(24)7-5-13/h1-7,14H,8-12H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKSMTUUYRCZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. The structure incorporates both a piperidine moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on various studies.

Chemical Structure and Properties

The chemical formula for the compound is . Its molecular weight is approximately 412.32 g/mol. The presence of the oxadiazole ring contributes to its biological activity, particularly in cancer therapy.

Anticancer Activity

Recent research has highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2,3-dichlorophenyl)... | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| Other Oxadiazole Derivatives | HeLa | 2.41 | Inhibition of DNA duplication machinery |

In a study involving MCF-7 cells (breast cancer), the compound increased p53 expression and led to apoptosis . This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of compounds containing oxadiazole rings has been documented in various studies. These compounds have demonstrated activity against a range of bacterial strains and fungi. For instance, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| N-(2,3-dichlorophenyl)... | Staphylococcus aureus | 15 |

| Other Oxadiazole Derivatives | Escherichia coli | 12 |

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been explored. These compounds have been found to inhibit pro-inflammatory cytokines and enzymes like COX-2, which play crucial roles in inflammatory responses .

Case Studies

Several case studies have investigated the biological activities of similar compounds:

- Study on Anticancer Properties : A compound structurally similar to this compound was tested against various cancer cell lines. The study found that modifications in the oxadiazole ring significantly affected cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. Results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:

Formation of the 1,3,4-oxadiazole ring : Cyclization of thiosemicarbazide derivatives using dehydrating agents like POCl₃ or H₂SO₄ .

Piperidine functionalization : Coupling the oxadiazole-containing piperidine moiety to the acetamide backbone via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) .

Final acetylation : Reaction of the intermediate with 2,3-dichlorophenyl isocyanate or chloroacetyl chloride under basic conditions (e.g., triethylamine) .

- Key Data : Yields range from 65–86% after purification via column chromatography (silica gel, eluent: DCM/EtOAc) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- FTIR : Confirms carbonyl (C=O, ~1640–1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- NMR : ¹H NMR (CDCl₃) shows piperidine protons (δ 2.1–3.5 ppm), aromatic protons (δ 6.8–8.0 ppm), and acetamide NH (δ 8.7–9.0 ppm). ¹³C NMR verifies quaternary carbons in the oxadiazole ring (~165 ppm) .

- X-ray crystallography : Resolves conformational flexibility (e.g., dihedral angles between dichlorophenyl and oxadiazole rings) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology :

- Antibacterial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC values: 8–64 µg/mL) .

- Enzyme inhibition : Assayed against lipoxygenase or cyclooxygenase using spectrophotometric methods (IC₅₀ values reported) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific targets?

- Methodology :

- Substituent variation : Modify the 4-fluorophenyl group on the oxadiazole (e.g., replace with electron-withdrawing groups like nitro or bulky aryl rings) to assess steric/electronic effects on receptor binding .

- Piperidine ring substitution : Introduce methyl or sulfonyl groups to alter lipophilicity and bioavailability .

- Key Finding : 2-Methylphenyl derivatives (e.g., compound 8g in ) show enhanced Gram-negative activity (MIC = 8 µg/mL vs. E. coli).

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Batch purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Conformational analysis : X-ray crystallography identifies multiple conformers (e.g., dihedral angles of 44.5°–77.5° in ), which may explain variability in bioassays.

- Receptor docking simulations : Compare binding modes of conformers to target proteins (e.g., bacterial enzymes) .

Q. How can cross-disciplinary approaches improve its pharmacokinetic profile?

- Methodology :

- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance solubility .

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve half-life and reduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.